molecular formula C7H3Cl2FO B179773 2,6-Dichloro-3-fluorobenzaldehyde CAS No. 178813-77-9

2,6-Dichloro-3-fluorobenzaldehyde

Cat. No.: B179773
CAS No.: 178813-77-9
M. Wt: 193 g/mol
InChI Key: KLSFEXQUIFNMSV-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-fluorobenzaldehyde is an organic compound with the molecular formula C7H3Cl2FO and a molecular weight of 193. This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzaldehyde ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2,6-Dichloro-3-fluorobenzaldehyde involves the Grignard reaction. The process starts with 1,3-dichloro-2-fluoro-5-iodobenzene as the raw material. Under low-temperature conditions, a Grignard reagent is prepared by reacting 2,6-dichloro-4-fluoroiodobenzene with isopropyl magnesium chloride. This Grignard reagent then undergoes a formylation reaction with N,N-dimethylformamide, followed by hydrolysis with dilute hydrochloric acid to yield the crude product. The final product is obtained after purification .

Industrial Production Methods

The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with stable reaction conditions and simple operations to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-fluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form corresponding carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Scientific Research Applications

2,6-Dichloro-3-fluorobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-fluorobenzaldehyde involves its interaction with specific molecular targets. In the context of Alzheimer’s disease research, it is believed to modulate pathways associated with cognitive function. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest it may influence neurotransmitter systems and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluorobenzaldehyde
  • 3,5-Difluorobenzaldehyde
  • 2,3-Difluorobenzaldehyde

Uniqueness

2,6-Dichloro-3-fluorobenzaldehyde is unique due to the specific positioning of chlorine and fluorine atoms on the benzaldehyde ring. This unique arrangement imparts distinct chemical properties, making it particularly useful in synthesizing specific pharmaceuticals and agrochemicals. Compared to its analogs, it offers different reactivity patterns and biological activities .

Properties

IUPAC Name

2,6-dichloro-3-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSFEXQUIFNMSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Cl)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60596737
Record name 2,6-Dichloro-3-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178813-77-9
Record name 2,6-Dichloro-3-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of (2,6-dichloro-3-fluorophenyl)methanol (9.0 g, 46 mmol) in dichloromethane (200 mL) was added molecular sieves (4A, powder, 40g) and pyridinium dichromate (PDC: 45g, 120 mmol). The mixture was stirred at room temperature for 2 h and diluted with Et2O (200 mL). The mixture was filtered through Celite and the solvent was removed in vacuum. The residue was washed with a small amount of dichloromethane to give a white solid (4.6 g, yield 52%).
Quantity
9 g
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reactant
Reaction Step One
[Compound]
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4A
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0 (± 1) mol
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reactant
Reaction Step One
[Compound]
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40g
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0 (± 1) mol
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reactant
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120 mmol
Type
reactant
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Quantity
200 mL
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Reaction Step One
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Quantity
200 mL
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solvent
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Name
Yield
52%

Synthesis routes and methods II

Procedure details

Alternate preparation: To a solution of 2,4-dichloro-1-fluorobenzene (100 g, 0.606 mol) in THF (1.4 L) under nitrogen at −78° C., was added a 2.5 M solution of n-BuLi in hexanes (267 mL, 0.666 mol) dropwise over a period of 30 min, maintaining the temperature between −70 to −78° C. After 1.5 h stirring at −78° C., methyl formate (72.6 mL, 1.21 mol) was added slowly, and the reaction mixture was stirred overnight, warming up to rt. The reaction was quenched with sat. aqueous NH4Cl (200 mL) and the organic layer was separated. The organic solvents were removed by distillation at atmosphere pressure and the crude material which contained a small amount of THF was crystallized from hexanes to give the title compound.
Quantity
100 g
Type
reactant
Reaction Step One
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solution
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reactant
Reaction Step One
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0 (± 1) mol
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hexanes
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267 mL
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reactant
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1.4 L
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solvent
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72.6 mL
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Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of (2,6-Dichloro-3-fluorophenyl)methanol (100 g, 0.51 mol) in dichloromethane (450 mL) was added a solution of sodium bromide (54 g, 0.53 mol, in 90 mL water). The rapidly stirred biphasic mixture was cooled to −7° C. and TEMPO (1.54 g, 0.0100 mol) was added. A solution of 0.81M sodium hypochlorite (823 mL, 0.66 mol) saturated with sodium bicarbonate (75 g) was added dropwise over a period of 1 h while maintaining the temperature below −2° C. After the addition the reaction mixture was stirred for 30 min. The two layers separated and the DCM layer was washed with aq. solution of sodium thiosulfate. The DCM layer was dried (Na2SO4) and concentrated on rotary evaporator without using vacuum (aldehyde is volatile) to give the title compound as a solid, mp. 63-65° C. 1H NMR (CDCl3, 300 MHz): δ=7.23 (dd, 1H, J=7.8, 9.0 Hz), 7.35 (dd, 1H, J=4.5, 9.3 Hz), 10.2 (s, 1H).
Quantity
100 g
Type
reactant
Reaction Step One
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90 mL
Type
reactant
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450 mL
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solvent
Reaction Step One
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Quantity
1.54 g
Type
reactant
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Quantity
823 mL
Type
reactant
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75 g
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reactant
Reaction Step Three

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